N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, biology, and industry due to their diverse biological activities. This particular compound is characterized by the presence of a benzofuran ring, which is fused with a benzamide moiety, and substituted with dimethoxybenzoyl and methyl groups.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 3-methyl-1-benzofuran-6-amine under appropriate conditions to form the desired benzamide compound . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antioxidant and antibacterial properties. It has been tested for its ability to inhibit the growth of various bacterial strains.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared with other benzamide derivatives, such as:
- N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
- N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide
These compounds share similar structural features but differ in the position and type of substituents on the benzofuran and benzamide rings. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21NO5 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C25H21NO5/c1-15-19-11-10-18(26-25(28)16-7-5-4-6-8-16)14-21(19)31-24(15)23(27)17-9-12-20(29-2)22(13-17)30-3/h4-14H,1-3H3,(H,26,28) |
InChI Key |
GJJVVNNAIXAGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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